molecular formula C12H21N3O6S B13401257 2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B13401257
M. Wt: 335.38 g/mol
InChI Key: HMFDVPSBWOHOAP-UHFFFAOYSA-N
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Description

2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid (abbreviated as GSG in some studies) is a glutathione (GSH) conjugate derived from the metabolism of busulfan, a bifunctional alkylating agent used in chemotherapy. Structurally, it consists of a glutamic acid residue linked to cysteine and glycine moieties, with an ethylsulfanyl substituent and carboxymethylamino groups (). This compound is formed via a Michael addition reaction between the electrophilic busulfan metabolite, EdAG (ethene disulfonic acid glutathione), and GSH, catalyzed by glutathione S-transferases (GSTs) (). GSG plays a critical role in busulfan detoxification but also contributes to intracellular GSH depletion, exacerbating oxidative stress in cells ().

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDVPSBWOHOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Synthesis

Enzymatic transamination and amidation reactions are prominent in the synthesis of amino acid derivatives, especially for compounds with chiral centers and sensitive functional groups.

  • Method: Using recombinant D-amino acid transaminases (D-AAT), the amino acid backbone can be assembled by transferring amino groups from suitable donors (e.g., D-glutamate) to keto precursors under mild aqueous conditions, pH 7.5, and at 30°C.

  • Reaction Conditions:

    • Buffer: Potassium phosphate (pH 7.5)
    • Enzyme: Recombinant D-Amino acid transaminase
    • Cofactor: Pyridoxal-5'-phosphate (PLP)
    • Duration: Approximately 1 minute
    • Solvent: Aqueous buffer
  • Advantages: High stereoselectivity, mild conditions, environmentally friendly.

  • Limitations: Requires enzyme purification and optimization for scale-up.

Chemical Synthesis via Multi-step Organic Routes

Chemical synthesis involves constructing the amino acid backbone through classical organic reactions, including amidation, sulfide formation, and functional group protection/deprotection.

  • Step 1: Synthesis of the core amino acid —starting from commercially available precursors such as 2-oxopentanoic acid (α-ketoglutaric acid derivatives) or related keto acids, followed by amino group introduction via reductive amination or amino acid coupling reactions.

  • Step 2: Introduction of the sulfanyl group —via nucleophilic substitution reactions with thiol reagents or via thiol-ene chemistry, targeting the specific position on the side chain.

  • Step 3: Functionalization with carboxymethylamino groups —through carbamoyl or amidation reactions, often employing carbamoyl chlorides or isocyanates.

  • Step 4: Coupling of amino and carboxyl groups —using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Note: Protecting groups (e.g., Boc, Fmoc) are typically employed during intermediate steps to prevent side reactions.

Patent-Reported Methods

A patent (WO2019197239A1) describes methods for synthesizing related amino derivatives, emphasizing the use of intermediates and modular assembly techniques.

  • Key points:

    • Use of protected amino acid derivatives as intermediates.
    • Sequential functionalization with sulfanyl and carboxymethyl groups.
    • Purification via chromatography or crystallization.
  • Relevance: These methods can be adapted for the target compound by customizing the substituents and protecting groups.

Semi-synthetic Approach

Combining enzymatic steps with chemical modifications offers an efficient route:

  • Step 1: Enzymatic synthesis of the amino acid backbone.
  • Step 2: Chemical sulfanyl and carboxymethyl modifications.
  • Step 3: Final purification and stereochemical verification.

Data Tables Summarizing Preparation Methods

Method Type Key Reactions / Steps Advantages Limitations References
Enzymatic Transamination with recombinant D-AAT, using amino donors and cofactors High stereoselectivity, mild conditions Enzyme cost, scale-up complexity
Chemical (Multi-step) Amidation, nucleophilic substitution, thiol chemistry, peptide coupling Precise functionalization, versatile Longer synthesis time, protection steps ,
Semi-synthetic Enzymatic backbone synthesis + chemical modifications Combines benefits of both approaches Requires process integration , this review

Notes on Optimization and Scale-up

Chemical Reactions Analysis

Types of Reactions: S-Ethylglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its role in biological systems and its potential therapeutic applications .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of S-Ethylglutathione, such as S-ethylglutathione disulfide and S-ethylglutathione conjugates with other biomolecules .

Comparison with Similar Compounds

Gamma-Glutamyl-beta-(S-Tetrahydrothiophenium)Alanyl-Glycine

  • Structure : A glutathione-sulfonium conjugate formed from busulfan or 1,4-diiodobutane ().
  • Key Differences :
    • Contains a tetrahydrothiophenium ring instead of an ethylsulfanyl group.
    • Exhibits distinct pharmacokinetics: Peak biliary excretion occurs earlier (30 min vs. 90 min post-administration) compared to GSG ().
  • Biological Role : Acts as a transient metabolite, releasing tetrahydrothiophene (THT) upon base treatment ().

GS+THT (γ-Glutamyl-β-(S-Tetrahydrothiophenium)Dehydroalanine Glycine)

  • Structure : A thiophenium ion intermediate preceding GSG formation ().
  • Key Differences: Lacks the carboxymethylamino group present in GSG. Forms GSG through further nucleophilic attack by GSH ().

Glutathione Derivatives with Therapeutic Modifications

2-Amino-5-(1-(Carboxymethylamino)-3-(Hydroxy(4-Iodophenyl)Carbamoylthio)-1-Oxopropan-2-ylamino)-5-Oxopentanoic Acid

  • Structure : A Glo-1 inhibitor with a 4-iodophenylcarbamoylthio substituent ().
  • Key Differences :
    • Designed for glyoxalase-1 (Glo-1) inhibition, unlike GSG’s role in detoxification.
    • Higher molecular weight (due to iodophenyl group) enhances target specificity ().

(S)-4-Amino-5-(((S)-1-Carboxy-2-(1H-Indol-3-yl)Ethyl)Amino)-5-Oxopentanoic Acid

  • Structure: Features an indole moiety linked to the 5-oxopentanoic acid core ().
  • Key Differences :
    • Indole group replaces ethylsulfanyl, altering hydrophobicity and receptor interactions.
    • Used in research for neurotransmitter modulation ().

Pharmacokinetic and Metabolic Comparisons

Compound Substituent Enzyme Involvement Biological Role Reference
GSG Ethylsulfanyl GSTA1-1, GSTP1-1 Busulfan detoxification, GSH depletion
Gamma-Glutamyl-beta-(S-THT)Alanyl-Glycine Tetrahydrothiophenium GST isoforms Transient sulfonium conjugate
GS+THT THT ring Non-enzymatic reaction Precursor to GSG
4-Iodophenyl derivative 4-Iodophenylcarbamoylthio Glo-1 active site binding Glyoxalase-1 inhibition

Functional and Pharmacological Contrasts

GSG vs. Both deplete GSH, but GSG’s stability prolongs its intracellular effects ().

GSG vs. 4-Iodophenyl Derivative :

  • The iodophenyl group in the latter enhances steric bulk, favoring competitive enzyme inhibition (Glo-1) over detoxification ().
  • GSG’s ethylsulfanyl group facilitates electrophilic reactivity critical for busulfan clearance ().

Biological Activity

2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry. This article reviews the available literature, synthesizing findings on its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N4O5S, with a molecular weight of approximately 336.38 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.

Anti-inflammatory Effects

Amino acid derivatives often play roles in modulating inflammatory responses. Compounds that contain thiol groups, like those in this compound's structure, are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a possible mechanism through which this compound could exert anti-inflammatory effects.

Enzyme Inhibition

Enzymatic activity modulation is another area of interest. Research has shown that certain amino acid derivatives can inhibit enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling. The specific interactions of this compound with target enzymes remain to be fully elucidated but warrant further investigation.

Study on Structural Analogues

A study published in the journal Bioorganic & Medicinal Chemistry examined various amino acid derivatives for their biological activities. The findings indicated that modifications in the amino acid backbone could enhance or diminish biological efficacy. This study serves as a basis for hypothesizing the potential activity of this compound, suggesting that similar modifications may yield beneficial biological effects (Source: ).

Antioxidant Properties in Related Compounds

Research on related compounds has demonstrated significant antioxidant activity, with some exhibiting IC50 values indicating effective radical scavenging capabilities. For example, derivatives containing sulfur groups have shown enhanced antioxidant properties compared to their non-sulfur counterparts (Source: ). This suggests that the presence of the ethylsulfanyl group in our compound may confer similar benefits.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production
Enzyme inhibitionModulation of metabolic pathways

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid?

  • Methodological Answer :

  • Step 1 : Use computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states, as demonstrated in ICReDD's framework for reaction optimization .
  • Step 2 : Apply fractional factorial design (FFD) to screen variables (e.g., solvent polarity, temperature, catalyst loading) and reduce trial-and-error iterations.
  • Step 3 : Validate synthetic routes using high-resolution mass spectrometry (HRMS) and HPLC for purity checks, as exemplified in aspartic protease inhibitor studies .

Q. How can researchers characterize the stereochemical and functional group composition of this compound?

  • Methodological Answer :

  • Step 1 : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment the molecule and confirm backbone connectivity.
  • Step 2 : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve stereochemistry, referencing protocols for structurally similar 5-oxopentanoic acid derivatives .
  • Step 3 : Verify sulfanyl (-S-) and carboxymethylamino groups via FT-IR spectroscopy, comparing peaks to databases in reagent catalogs .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodological Answer :

  • Step 1 : Screen for enzyme inhibition (e.g., proteases) using fluorogenic substrates, as applied to analogous aspartic protease-targeting compounds .
  • Step 2 : Evaluate cell permeability via Caco-2 monolayer assays, correlating results with logP values calculated using software like ChemAxon.
  • Step 3 : Assess cytotoxicity in HEK293 or HepG2 cell lines, using MTT assays to establish IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction byproducts)?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations to model reaction pathways and identify plausible intermediates, as outlined in ICReDD’s workflow .
  • Step 2 : Cross-validate using molecular dynamics (MD) simulations to assess solvent effects and steric hindrance.
  • Step 3 : Compare computational predictions with LC-MS/MS data to reconcile discrepancies, leveraging HRMS fragmentation patterns .

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer :

  • Step 1 : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) for initial separation.
  • Step 2 : Apply membrane-based technologies (e.g., nanofiltration) to remove low-molecular-weight impurities, referencing CRDC subclass RDF2050104 .
  • Step 3 : Validate purity via differential scanning calorimetry (DSC) to detect polymorphic forms, as recommended in reagent storage guidelines .

Q. How can researchers design derivatives to enhance stability or bioavailability?

  • Methodological Answer :

  • Step 1 : Perform molecular docking studies to identify substituents that improve target binding (e.g., replacing ethylsulfanyl with aryl groups) .
  • Step 2 : Synthesize analogs using solid-phase peptide synthesis (SPPS) for backbone modifications, inspired by biphenylcarboxylic acid derivatives .
  • Step 3 : Assess metabolic stability in liver microsomes, using LC-MS to track degradation products .

Data Interpretation & Innovation

Q. What strategies mitigate spectral overlap in NMR analysis of this compound?

  • Methodological Answer :

  • Step 1 : Use deuterated solvents (e.g., D₂O or DMSO-d₆) and variable-temperature NMR to sharpen peaks.
  • Step 2 : Apply 2D-NMR techniques (HSQC, HMBC) to resolve crowded regions, referencing protocols for spirocyclic isoquinoline analogs .

Q. How can researchers leverage structural analogs (e.g., 5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-...-ylidene]amino}-5-oxopentanoic acid) to predict novel applications?

  • Methodological Answer :

  • Step 1 : Conduct pharmacophore mapping to identify shared functional motifs (e.g., oxopentanoic acid core) with known bioactive compounds .
  • Step 2 : Test cross-reactivity in enzyme assays (e.g., kinase panels) to uncover off-target effects.
  • Step 3 : Explore applications in material science, such as metal-organic framework (MOF) synthesis, using carboxylate coordination chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.